molecular formula C13H12Cl2N2O4S2 B2671342 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 344264-37-5

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

Cat. No. B2671342
CAS RN: 344264-37-5
M. Wt: 395.27
InChI Key: QTRCSMHRDCKPIZ-UHFFFAOYSA-N
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Description

2-[(2,3-Dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (DCATDMS) is an organic compound that is used in scientific research as an inhibitor of enzymes. It is a small molecule that has a sulfamate group and a thienyl ring attached to a dichloroanilino carbonyl moiety. This compound has a wide range of applications in biochemical and physiological research due to the fact that it can selectively inhibit the activity of certain enzymes.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

The design and synthesis of compounds that decrease the oxygen affinity of human hemoglobin A have been explored, with several new compounds identified as strong allosteric effectors. These findings are significant for applications requiring the modulation of oxygen delivery, such as in ischemia, stroke, tumor radiotherapy, and the development of blood substitutes. One study highlighted the synthesis of 20 compounds and detailed their structure-activity relationships, noting two compounds with notably high activity compared to known allosteric effectors (Randad et al., 1991).

Swern-Type Oxidation

A novel method for activating dimethyl sulfoxide (DMSO) for Swern-type oxidation using a simple chlorinated hydrocarbon reagent has been developed. This method allows for the efficient conversion of alcohols to carbonyl products and represents the first instance of DMSO activation by such a reagent. The simplicity and efficiency of this approach are highlighted for its potential utility in synthetic organic chemistry (Nguyen & Hall, 2014).

Crystal and Molecular Structure Analysis

The crystal structures of compounds related to 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate have been determined, showcasing the impact of substituents on molecular interactions and packing in solid states. These structural insights are crucial for understanding the reactivity and potential applications of such compounds in material science and molecular design (Chruszcz et al., 2002).

Hydrogen Production from Water

Research into the photogeneration of hydrogen from water has utilized complexes related to the query compound as molecular catalysts. This work demonstrates the potential of such compounds in sustainable energy applications, particularly in the development of efficient systems for hydrogen production using visible light (Du, Knowles, & Eisenberg, 2008).

C-H Carboxylation

A Pd(II)-catalyzed protocol for the carboxylation of ortho-C-H bonds in anilides, forming N-acyl anthranilic acids, has been developed. This methodology provides a novel strategy for assembling biologically significant molecules, demonstrating the versatility of related compounds in facilitating complex organic transformations (Giri, Lam, & Yu, 2010).

properties

IUPAC Name

[2-[(2,3-dichlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O4S2/c1-17(2)23(19,20)21-10-6-7-22-12(10)13(18)16-9-5-3-4-8(14)11(9)15/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRCSMHRDCKPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

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